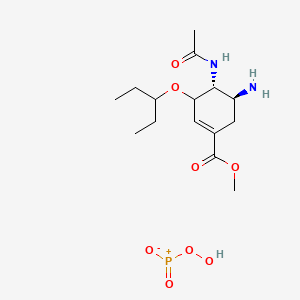

Oseltamivir Acid Methyl Ester Phosphate Salt

説明

Oseltamivir Acid Methyl Ester Phosphate Salt is a derivative of oseltamivir, an antiviral medication primarily used to treat and prevent influenza A and B. This compound is known for its effectiveness in inhibiting the activity of the viral neuraminidase enzyme, which is crucial for the replication and infectivity of the influenza virus .

特性

分子式 |

C15H29N2O8P |

|---|---|

分子量 |

396.37 g/mol |

IUPAC名 |

hydroperoxy-oxido-oxophosphanium;methyl (4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;molecular hydrogen |

InChI |

InChI=1S/C15H26N2O4.HO4P.H2/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18;1-4-5(2)3;/h8,11-14H,5-7,16H2,1-4H3,(H,17,18);1H;1H/t12-,13?,14+;;/m0../s1 |

InChIキー |

YPUXHAVCWHKPGF-KWSLSTAESA-N |

異性体SMILES |

[HH].CCC(CC)OC1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OC.OO[P+](=O)[O-] |

正規SMILES |

[HH].CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC.OO[P+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Oseltamivir Acid Methyl Ester Phosphate Salt involves multiple steps starting from shikimic acid. The process includes esterification, protection and deprotection of functional groups, sulfonylation, selective azide replacement, reduction, and salification with phosphoric acid . The reaction conditions typically involve temperatures up to 45°C and the use of solvents like ethyl acetate .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves the treatment of oseltamivir base with ortho-phosphoric acid in ethyl acetate, followed by crystallization to achieve high purity .

Types of Reactions:

Oxidation and Reduction: The compound undergoes reduction reactions, particularly the reduction of azides to amines.

Substitution: Selective azide replacement and sulfonylation are key substitution reactions involved in its synthesis.

Common Reagents and Conditions:

Reagents: ortho-phosphoric acid, ethyl acetate, azides, sulfonylating agents.

Conditions: Reaction temperatures up to 45°C, slow cooling for crystallization.

Major Products: The major product formed is Oseltamivir Acid Methyl Ester Phosphate Salt, with high purity achieved through careful control of reaction conditions .

科学的研究の応用

Oseltamivir Acid Methyl Ester Phosphate Salt has a wide range of applications in scientific research:

作用機序

The compound exerts its effects by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the release of progeny virions from infected cells, thereby limiting viral replication and pathogenicity . The active metabolite, oseltamivir carboxylate, is responsible for this inhibitory action .

類似化合物との比較

- Zanamivir

- Peramivir

- Laninamivir

Comparison: Oseltamivir Acid Methyl Ester Phosphate Salt is unique due to its oral bioavailability and effectiveness against both influenza A and B viruses . Unlike zanamivir, which is inhaled, oseltamivir can be administered orally, making it more convenient for patients . Peramivir and laninamivir are also neuraminidase inhibitors but differ in their administration routes and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。